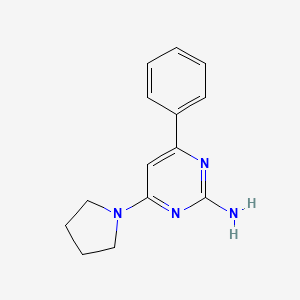
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds like PP2A often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
PP2A is characterized by a pyrrolidine ring, which is a type of nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in PP2A can be used to generate structural diversity . The synthetic strategies used can involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Aplicaciones Científicas De Investigación
Medicinal Chemistry
Scientific Field
Medicinal Chemistry Summary: This compound serves as a versatile scaffold in drug discovery, particularly due to the pyrrolidine ring’s ability to enhance pharmacophore exploration and contribute to stereochemistry . Methods: Synthesis strategies include ring construction from cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings . Results: The steric factors and spatial orientation of substituents on the pyrrolidine ring influence biological activity, leading to various biological profiles for drug candidates .
Organic Synthesis
Scientific Field
Organic Synthesis Summary: The compound is utilized in the synthesis of bioactive molecules, leveraging the pyrrolidine ring’s non-planarity and stereogenicity . Methods: Methods involve the construction of the pyrrolidine ring and its derivatives, with a focus on stereoselective synthesis . Results: The synthesis approaches have yielded bioactive molecules with target selectivity, demonstrating the compound’s utility in creating diverse organic molecules .
Pharmacology
Scientific Field
Pharmacology Summary: In pharmacology, the compound’s derivatives are investigated for their potential as anti-tubercular agents . Methods: Novel derivatives were designed, synthesized, and evaluated for their activity against Mycobacterium tuberculosis . Results: Certain derivatives exhibited significant activity with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM .
Biochemistry
Scientific Field
Biochemistry Summary: The compound’s derivatives are explored for their role in biological systems and their interactions with various biomolecules . Methods: Biochemical studies include molecular docking and interaction analysis with proteins to understand binding modes . Results: Studies have shown that different stereoisomers of the compound can lead to varied biological activities due to their interaction with enantioselective proteins .
Molecular Biology
Scientific Field
Molecular Biology Summary: The compound is used in molecular biology to study the interaction of small molecules with biological targets . Methods: Techniques like molecular docking are employed to predict the interaction of the compound’s derivatives with biological targets . Results: The compound’s derivatives have shown potential in fitting into specific binding pockets of enzymes, suggesting their use in targeted therapies .
Analytical Chemistry
Scientific Field
Analytical Chemistry Summary: The compound is part of studies aiming to enhance the sensitivity of assays like ELISA for biomarker detection . Methods: Synthesis of Metal-Organic Framework (MOF)/enzyme composite particles is used to amplify the enzymatic colorimetric signal in ELISA . Results: The technique has led to a significant improvement in detection sensitivity, with potential applications in early disease diagnosis .
This analysis provides a glimpse into the multifaceted applications of “4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine” in various scientific fields, highlighting its importance in research and potential for contributing to advancements in science and medicine.
Green Chemistry
Scientific Field
Green Chemistry Summary: The compound is used in the development of environmentally friendly synthetic routes, including microwave-assisted organic synthesis (MAOS), which enhances efficiency and supports sustainable practices . Methods: MAOS techniques are applied to synthesize pyrrolidines, reducing reaction times and energy consumption compared to traditional methods . Results: The adoption of MAOS has led to the synthesis of pyrrolidines with high yields and purity, contributing to the advancement of green chemistry principles .
Anti-Inflammatory Research
Scientific Field
Pharmacology and Biochemistry Summary: Derivatives of the compound are studied for their anti-inflammatory properties, particularly their inhibitory effects on inflammatory mediators like prostaglandin E2 and tumor necrosis factor-α . Methods: The synthesis of novel derivatives followed by in vitro and in vivo assays to evaluate their anti-inflammatory activity . Results: Some derivatives have shown promising results, significantly reducing the expression of key inflammatory mediators in tested models .
Heterocyclic Chemistry
Scientific Field
Heterocyclic Chemistry Summary: The compound’s structure is pivotal in the study of bicyclic [6 + 6] systems, such as pyrimido[4,5-d]pyrimidines, which have significant medical and pharmaceutical applications . Methods: Synthesis methods focus on the reactivities of substituents linked to the ring carbon and nitrogen atoms, exploring various synthetic routes . Results: The research has highlighted the synthetic significance of these compounds and established their biological characteristics, leading to new approaches in medicinal chemistry .
Propiedades
IUPAC Name |
4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c15-14-16-12(11-6-2-1-3-7-11)10-13(17-14)18-8-4-5-9-18/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGLPCKWSFRLCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=C2)C3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358163 |
Source


|
| Record name | 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |
CAS RN |
424810-78-6 |
Source


|
| Record name | 4-phenyl-6-pyrrolidin-1-ylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358163 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

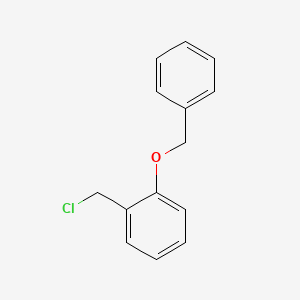

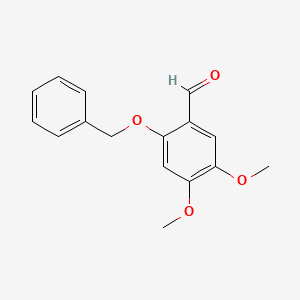
![5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1269784.png)
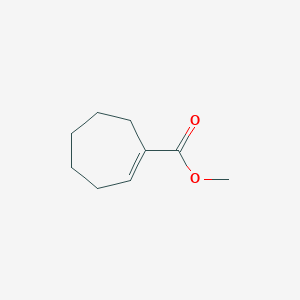
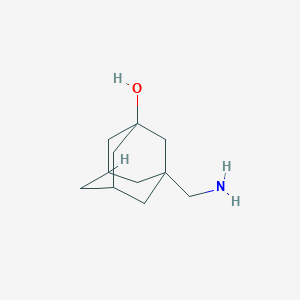

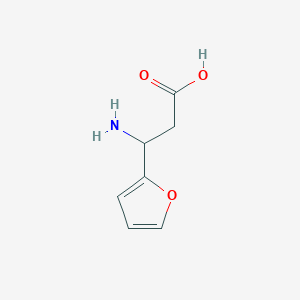

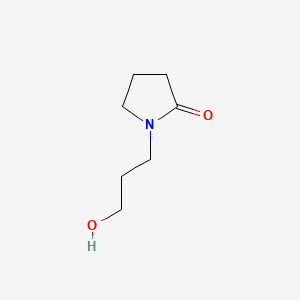

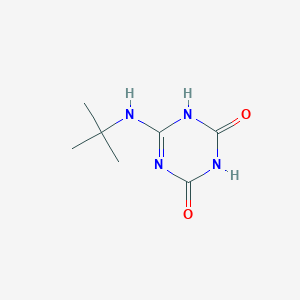
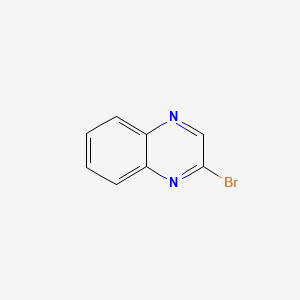
![2-[(6-Chloropyridazin-3-yl)amino]ethanol](/img/structure/B1269808.png)